molecular formula C12H15F6N3O4 B2483374 4,5,6,7-tetrahydro-1h-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) CAS No. 2138180-71-7

4,5,6,7-tetrahydro-1h-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid)

Cat. No.: B2483374
CAS No.: 2138180-71-7
M. Wt: 379.259
InChI Key: PJKOKIRPISFRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) is a chemical compound with the molecular formula C8H13N3.2C2HF3O2. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) typically involves the reaction of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole with methanamine in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) is unique due to its specific trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly useful in certain synthetic and research applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2C2HF3O2/c9-5-8-10-6-3-1-2-4-7(6)11-8;2*3-2(4,5)1(6)7/h1-5,9H2,(H,10,11);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKOKIRPISFRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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